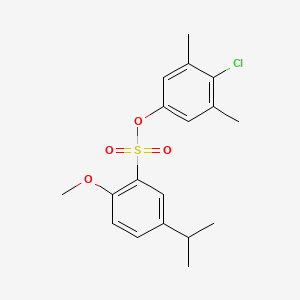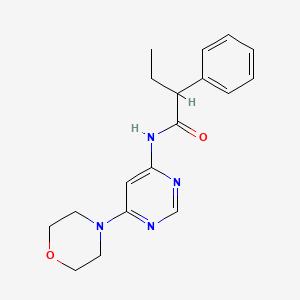
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a morpholinopyrimidine moiety, which is known for its biological activity, and a phenylbutanamide group, which contributes to its unique chemical properties.
作用机制
Target of Action
The primary targets of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide are inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2, on the other hand, is involved in the production of prostaglandins (PGs), another group of pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by binding to the active sites of iNOS and COX-2 . Molecular docking studies have shown that the compound forms hydrophobic interactions with these active sites . This interaction inhibits the enzymatic activity of iNOS and COX-2, thereby reducing the production of NO and PGs .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . Specifically, it reduces the production of NO and PGs, which are key mediators of inflammation . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Pharmacokinetics
The compound’s ability to bind to the active sites of iNOS and COX-2 suggests that it can effectively reach its targets in the body .
Result of Action
The result of this compound’s action is a reduction in the inflammatory response . By inhibiting the production of NO and PGs, the compound decreases the expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the concentration of pro-inflammatory mediators, thereby mitigating the inflammatory response .
Action Environment
While specific information on how environmental factors influence the action, efficacy, and stability of this compound is not available in the search results, it’s known that factors such as pH, temperature, and the presence of other molecules can affect the activity of drugs
生化分析
Biochemical Properties
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide interacts with enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It forms hydrophobic interactions with the active sites of these enzymes, inhibiting their activity and thereby reducing the inflammatory response .
Cellular Effects
In macrophage cells stimulated by lipopolysaccharide (LPS), this compound has been shown to inhibit the production of nitric oxide (NO) at non-cytotoxic concentrations . It also reduces the expression of iNOS and COX-2 at both the mRNA and protein levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the active sites of iNOS and COX-2, inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators such as NO, thereby inhibiting the inflammatory response .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been fully elucidated. It has been shown to have a significant anti-inflammatory effect in LPS-stimulated macrophage cells .
Metabolic Pathways
It is known to interact with enzymes involved in the inflammatory response, such as iNOS and COX-2 .
Subcellular Localization
The information provided here is based on the current available literature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide typically involves a multi-step process. One common method includes the reaction of 6-chloropyrimidine with morpholine to form 6-morpholinopyrimidine. This intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating inflammation-associated disorders.
Industry: Utilized in the development of new materials and chemical processes.
相似化合物的比较
Similar Compounds
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol: Another morpholinopyrimidine derivative with anti-inflammatory properties.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Known for its ability to inhibit nitric oxide production.
Uniqueness
N-(6-morpholinopyrimidin-4-yl)-2-phenylbutanamide stands out due to its specific structural features, which confer unique biological activities. Its combination of a morpholinopyrimidine moiety and a phenylbutanamide group allows it to interact with multiple molecular targets, making it a versatile compound for various applications.
属性
IUPAC Name |
N-(6-morpholin-4-ylpyrimidin-4-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-2-15(14-6-4-3-5-7-14)18(23)21-16-12-17(20-13-19-16)22-8-10-24-11-9-22/h3-7,12-13,15H,2,8-11H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBRRZXMSFXHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyanocyclopentyl)-2-[methyl(1-phenylethyl)amino]acetamide](/img/structure/B2812020.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(3-chlorophenylsulfonamido)acetamide](/img/structure/B2812023.png)
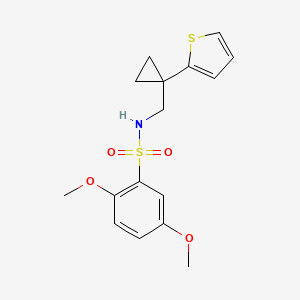
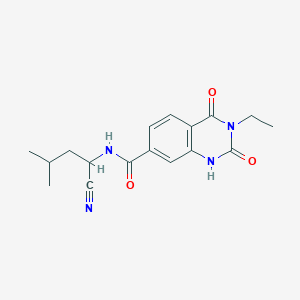
![N-(1,3-benzothiazol-2-yl)-1,3-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2812030.png)
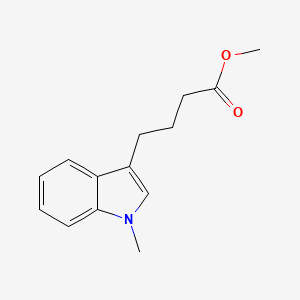
![(E)-5-Methyl-5,6-dihydro-7H-pyrrolo[1,2-b][1,2,4]triazol-7-one oxime](/img/structure/B2812032.png)
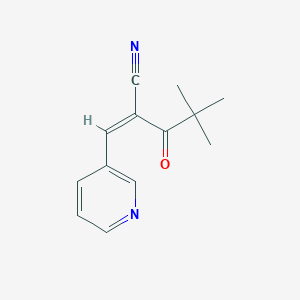
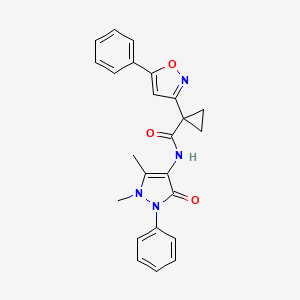
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2812037.png)
![N-(cyanomethyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2812039.png)
![N-[cyano(2-methoxyphenyl)methyl]-1H-1,2,3-benzotriazole-7-carboxamide](/img/structure/B2812041.png)
![5-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2812042.png)
